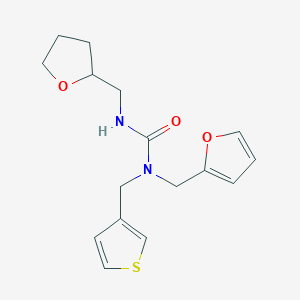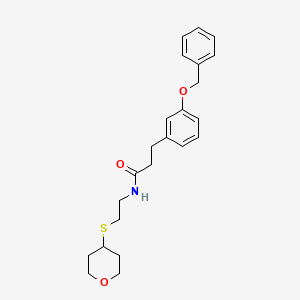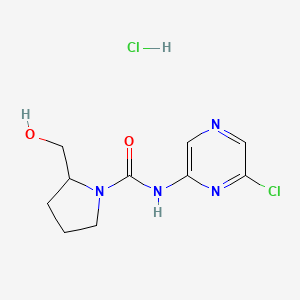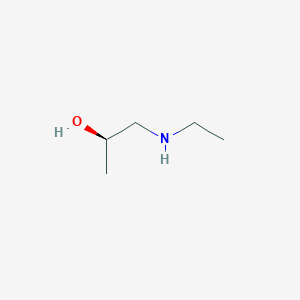![molecular formula C18H16Cl4N4O3 B2410994 3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide CAS No. 400080-19-5](/img/structure/B2410994.png)
3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as (3E)-3-{[(2,4-dichlorobenzyl)oxy]imino}-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide, has a CAS Number of 338405-46-2 . It has a molecular weight of 384.22 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of dichlorobenzoyl chloride . For example, 3,4-dichlorobenzoyl chloride is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15Cl2N7O2/c15-11-2-1-10 (12 (16)5-11)7-25-20-4-3-14 (24)22-21-13 (17)6-23-9-18-8-19-23/h1-6,8-9,20-21H,7,17H2, (H,22,24) .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties are not specified in the available data.Applications De Recherche Scientifique
Synthesis and Transformation in Organic Chemistry
Synthesis of N',N'-Disubstituted Alpha-Hydroxyhydrazides : Research by Kurz and Widyan (2005) involves the preparation of substituted 3-amino-oxazolidin-2,4-diones, which are then used to synthesize N',N'-disubstituted alpha-hydroxyhydrazides, a process potentially relevant to the synthesis of compounds like 3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide (Kurz & Widyan, 2005).
Conversion to 2-Cyanobenzimidazoles : A study by Konstantinova et al. (1998) describes the reaction of N-Monosubstituted 1,2-diaminobenzenes with certain chlorinated compounds, which could be a relevant process in the synthesis or transformation of this compound (Konstantinova et al., 1998).
Potential Medicinal Applications
Male Contraception Research : Cheng et al. (2002) conducted research on chemical entities similar in structure to this compound. They found that these compounds could disrupt Sertoli-germ cell adherens junctions in the testis, potentially offering a pathway for male contraception (Cheng et al., 2002).
Antimalarial Properties : Kesten et al. (1992) investigated compounds structurally related to this compound and found them to be highly active antimalarial agents in rodents and primates (Kesten et al., 1992).
Antitumor Properties : Research by Abdel-Wahab et al. (2011) indicates that compounds incorporating the 2,4-dichlorophenoxy nucleus, similar to the one , have shown preliminary antitumor activity against murine tumor cell lines (Abdel-Wahab et al., 2011).
Photocatalytic Applications
- Photocatalytic Degradation Studies : Gomathi Devi and Krishnamurthy (2009) investigated the photocatalytic mineralization of compounds containing a 2,4-dichlorophenoxy group. Their research provides insight into the degradation and transformation processes relevant to compounds like this compound in the presence of UV light and oxidizing agents (Gomathi Devi & Krishnamurthy, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(3E)-N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxyimino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl4N4O3/c19-12-2-1-11(14(21)7-12)9-29-24-6-5-18(27)26-25-17(23)10-28-16-4-3-13(20)8-15(16)22/h1-4,6-8H,5,9-10H2,(H2,23,25)(H,26,27)/b24-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNCRCLCXVJXMV-GFXGDVFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CCC(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)


![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)
![N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2410924.png)


![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)


